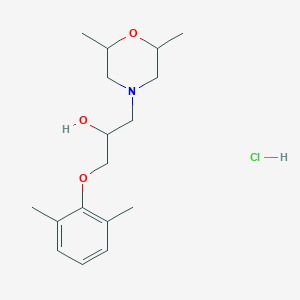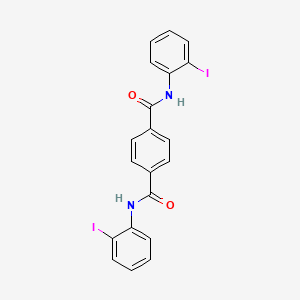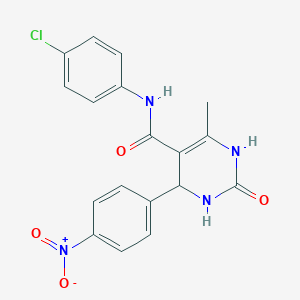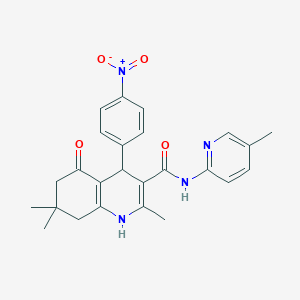![molecular formula C18H14BrN3O6 B4932948 N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine](/img/structure/B4932948.png)
N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine, also known as BBAG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBAG is a derivative of glycine and has a unique chemical structure that makes it an interesting compound to study.
Wirkmechanismus
The mechanism of action of N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine involves the inhibition of various enzymes and pathways that are involved in cell growth and proliferation. N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation. By inhibiting HDACs, N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine can induce the expression of genes that promote apoptosis and inhibit cell growth. N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine also inhibits the activity of the PI3K/Akt/mTOR pathway, which is a signaling pathway that is frequently dysregulated in cancer cells. By inhibiting this pathway, N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine can induce apoptosis and inhibit cell growth.
Biochemical and Physiological Effects:
N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine has been shown to have various biochemical and physiological effects. In addition to its anti-cancer properties, N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine has been shown to cross the blood-brain barrier and has neuroprotective effects in animal models of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine in lab experiments is its ability to inhibit the growth of cancer cells in vitro and in vivo. N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine has been shown to be effective against a wide range of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Another advantage of using N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine is its ability to cross the blood-brain barrier, which makes it a potential candidate for the treatment of neurodegenerative disorders. However, one of the limitations of using N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine. One area of research is to further investigate its potential applications in the treatment of neurodegenerative disorders. Another area of research is to develop more efficient synthesis methods for N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine that can improve its yield and purity. Additionally, more research is needed to understand the mechanism of action of N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine and its effects on different signaling pathways in cancer cells. Finally, more research is needed to determine the optimal dosage and administration route for N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine in vivo.
Synthesemethoden
The synthesis of N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine involves the reaction of 2-bromo-3-nitrobenzoyl chloride with glycine in the presence of triethylamine. The resulting product is then treated with acryloyl chloride to obtain N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine. The synthesis of N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine is a multi-step process that requires careful attention to detail to ensure the purity and yield of the final product.
Wissenschaftliche Forschungsanwendungen
N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine has been extensively studied for its potential applications in various fields. One of the primary areas of research is in the field of cancer treatment. N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine has been shown to inhibit the growth of cancer cells in vitro and in vivo. It does so by inducing apoptosis, which is a process of programmed cell death. N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to cancer cells. In addition to cancer treatment, N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2-[[(E)-2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O6/c19-14-7-2-1-6-13(14)17(25)21-15(18(26)20-10-16(23)24)9-11-4-3-5-12(8-11)22(27)28/h1-9H,10H2,(H,20,26)(H,21,25)(H,23,24)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBXYMAFLRUSIV-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NCC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)NCC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-bromophenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B4932887.png)




![4-acetyl-3-hydroxy-5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4932928.png)
![(3S*,4S*)-4-[4-(1,3-benzoxazol-2-yl)-1-piperazinyl]-1-(phenylsulfonyl)-3-pyrrolidinol](/img/structure/B4932935.png)
![3-[2-(4-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4932941.png)

![4-[4-(dimethylamino)benzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4932961.png)

![11-benzoyl-4b,7,8,9-tetrahydro-6H-dibenzo[2,3:5,6][1,4]diazepino[7,1-a]isoindole-5,15-dione](/img/structure/B4932972.png)
![3-[6,7-dimethoxy-1-(4-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinyl]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4932984.png)